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Compound of Interest

Compound Name: Filgotinib

Cat. No.: B607452

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of
filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, and its primary active metabolite, GS-
829845. The information presented herein is intended to support research and development
efforts by providing detailed data and methodologies related to the absorption, distribution,
metabolism, and excretion of this compound.

Core Pharmacokinetic Parameters

Filgotinib is rapidly absorbed and extensively metabolized to its active metabolite, GS-829845.
The metabolite has a similar JAK1 selectivity profile to the parent drug but with approximately
10-fold lower potency and a significantly longer half-life, contributing substantially to the overall
clinical efficacy.[1][2][3] The pharmacokinetic parameters of both filgotinib and GS-829845 are
well-characterized and demonstrate dose-proportionality within the clinical dose range.[1][2][4]

Table 1: Single-Dose Pharmacokinetic Parameters of

lgotinib and GS-829845 i lthy Subi

Parameter Filgotinib GS-829845
Tmax (h) 2-3[5][6] 3-5[4][5][6]
t7 (h) ~7[3][5] ~19[3][5]
Protein Binding 55-59%(5] 39-44%][5]
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Table 2: Steady-State Pharmacokinetic Parameters of

Eilgotinib and GS-829845 (200 mg once daily)

Parameter Filgotinib GS-829845
Time to Steady State 2-3 days[5][6] 4 days[1][2][5][6]
Cmax (ug/mL) 2.15[5][6] 4.43[5][6]

AUCT (ug-h/mL) 6.77[5][6] 83.2[5][6]

Absorption and Distribution

Following oral administration, filgotinib is rapidly absorbed.[2][4][5] The administration of
filgotinib with food does not have a clinically significant effect on its absorption, allowing for
dosing without regard to meals.[1][2][5] Both filgotinib and GS-829845 exhibit low to moderate
binding to human plasma proteins, suggesting limited preferential distribution within blood cells.
[1][2][5][7] The apparent volume of distribution for filgotinib is relatively small.[1]

Metabolism and Excretion

The primary metabolic pathway for filgotinib is the hydrolysis of the ethyl ester to form the
active carboxylic acid metabolite, GS-829845. This conversion is predominantly mediated by
carboxylesterase 2 (CES2), with a minor contribution from carboxylesterase 1 (CES1).[3][5][6]
[8] GS-829845 is the only major circulating active metabolite identified.[5][6] Elimination of
filgotinib and its metabolite is primarily through the renal route, with approximately 87% of the
administered dose recovered in urine and about 15% in feces.[5][6][8] GS-829845 accounts for
the majority of the drug-related material excreted in urine.[8]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b607452?utm_src=pdf-body
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249714/
https://pubmed.ncbi.nlm.nih.gov/35637376/
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://www.benchchem.com/product/b607452?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35637376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4513223/
https://go.drugbank.com/drugs/DB14845
https://www.benchchem.com/product/b607452?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249714/
https://pubmed.ncbi.nlm.nih.gov/35637376/
https://go.drugbank.com/drugs/DB14845
https://www.benchchem.com/product/b607452?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249714/
https://pubmed.ncbi.nlm.nih.gov/35637376/
https://go.drugbank.com/drugs/DB14845
https://pmc.ncbi.nlm.nih.gov/articles/PMC9228886/
https://www.benchchem.com/product/b607452?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9249714/
https://www.benchchem.com/product/b607452?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9305466/
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8841438/
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://www.benchchem.com/product/b607452?utm_src=pdf-body
https://go.drugbank.com/drugs/DB14845
https://pubchem.ncbi.nlm.nih.gov/compound/Filgotinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8841438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8841438/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Absorption

Oral Administration

Rapid Absorption

>

Active Metabolite

Carboxylesterase 2
(CES2)

Metabolism

Filgotinib |------—------

Hydrolysis

GS-829845

Eli

mir}

ation

Renal Excretion (87%)

<

Fecal Excretion (15%)

Click to download full resolution via product page

Caption: Metabolic Pathway of Filgotinib.
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The quantification of filgotinib and its active metabolite in biological matrices is crucial for
pharmacokinetic studies. The validated bioanalytical method of choice is liquid
chromatography-tandem mass spectrometry (LC-MS/MS).[4][9][10]

Bioanalytical Method for Quantification in Plasma

A typical LC-MS/MS method for the simultaneous determination of filgotinib and GS-829845 in
human plasma involves the following steps:

o Sample Preparation: A small volume of plasma (e.g., 50-100 pL) is used.[4][10] Protein
precipitation is a common and efficient method for sample clean-up, often using methanol or
ethyl acetate.[9][10][11] An internal standard, such as a deuterated analog of filgotinib or
another suitable compound like tofacitinib, is added prior to extraction to ensure accuracy
and precision.[4][9]

o Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18
column.[9][10] An isocratic or gradient mobile phase, typically consisting of a mixture of an
organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.qg.,
formic acid), is used to separate the analytes from endogenous plasma components.[9][10]
[11]

e Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer
with positive electrospray ionization (ESI).[4][10] The instrument is operated in multiple
reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for
filgotinib, GS-829845, and the internal standard are monitored for quantification.[4][9] For
filgotinib, a common transition is m/z 426.3 - 291.3.[9][11]

» Validation: The method is validated according to regulatory guidelines, assessing parameters
such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[4][9]
[10]
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Caption: Bioanalytical Workflow for Filgotinib PK Studies.

Mechanism of Action: JAK-STAT Signaling Pathway

Filgotinib exerts its therapeutic effect by selectively inhibiting JAK1, a key enzyme in the
Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1]
[2][12] This pathway is crucial for the signaling of numerous cytokines and growth factors that
are implicated in inflammatory and autoimmune diseases. By inhibiting JAK1, filgotinib
modulates the signaling of a subset of proinflammatory cytokines.[1][2][12] The active
metabolite, GS-829845, also preferentially inhibits JAK1.[3]
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Caption: Filgotinib's Inhibition of the JAK-STAT Pathway.
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Drug-Drug Interactions and Special Populations

Filgotinib has a low potential for drug-drug interactions.[1][2] It is not a significant inhibitor or
inducer of cytochrome P450 (CYP) enzymes.[7] While both filgotinib and GS-829845 are
substrates of P-glycoprotein (P-gp), co-administration with P-gp inhibitors or inducers does not
necessitate dose adjustments.[1][2][8]

The pharmacokinetics of filgotinib and its metabolite are generally consistent across various
intrinsic factors such as age, sex, and race.[2] However, exposure to both the parent drug and
its metabolite is increased in individuals with moderate to severe renal impairment, and a lower
dose is recommended for these patients.[3][7] No clinically relevant impact on
pharmacokinetics has been observed in patients with mild to moderate hepatic impairment.[2]

[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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